3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid
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Overview
Description
3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through various methods, such as the reaction of o-silylaryl triflates with alkynyl sulfides.
Functionalization: The benzothiophene core is then functionalized to introduce the 2-methylbenzoic acid moiety.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the benzothiophene ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The precise mechanism of action of 3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals . Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Benzothiophene: The parent compound, which lacks the 2-methylbenzoic acid moiety.
2-Methylbenzoic Acid: A simple aromatic carboxylic acid without the benzothiophene ring.
Thiophene: A five-membered heterocyclic compound containing sulfur.
Uniqueness: 3-[Benzo(B)thiophen-2-YL]-2-methylbenzoic acid is unique due to the presence of both the benzothiophene and 2-methylbenzoic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-10-12(6-4-7-13(10)16(17)18)15-9-11-5-2-3-8-14(11)19-15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZVQTVTDKUOMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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